molecular formula C22H23N7O3 B2821597 N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide CAS No. 1013890-37-3

N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide

Cat. No. B2821597
CAS RN: 1013890-37-3
M. Wt: 433.472
InChI Key: XFLIBAJQOIDDCU-UHFFFAOYSA-N
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Description

N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide is a useful research compound. Its molecular formula is C22H23N7O3 and its molecular weight is 433.472. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Bioactivities : A study focused on the synthesis and characterization of pyrazole derivatives, revealing insights into their structure through methods such as FT-IR, UV-visible, proton NMR spectroscopy, and X-ray crystallography. These compounds demonstrated significant biological activity against breast cancer and microbes, highlighting their pharmacophore sites for antitumor, antifungal, and antibacterial activities (Titi et al., 2020).

Biological Activities

  • Anticancer and Antimicrobial Potential : The development of pyrimidine linked pyrazole heterocyclics showcased their potential in targeting cancer and microbial infections. Their structures were determined using various spectroscopic techniques, and their biological activities were confirmed through evaluations against specific insects and microorganisms, demonstrating their insecticidal and antimicrobial potential (Deohate & Palaspagar, 2020).

  • Anti-Inflammatory Properties Without Ulcerogenic Activity : Research into pyrazolo[1,5-a]pyrimidines highlighted the modification of these compounds to enhance their antiinflammatory properties while reducing or eliminating ulcerogenic activity. This study suggests the potential for developing safer anti-inflammatory drugs (Auzzi et al., 1983).

Interaction with Biological Macromolecules

  • DNA/Protein Interaction Studies : Investigations into Ni(II) complexes with Schiff base ligands provided insights into their interactions with DNA and proteins. These complexes showed potential cytotoxicity against various cell lines, indicating their applicability in cancer treatment and the exploration of their mechanisms of action (Yu et al., 2017).

Enzymatic Activity

  • Inhibition of Human Dihydroorotate Dehydrogenase (DHODH) : Research on original 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines discovered their significant antiviral properties through the inhibition of the DHODH enzyme, crucial in the de novo pyrimidine biosynthetic pathway. This finding opens avenues for antiviral drug development (Munier-Lehmann et al., 2015).

properties

IUPAC Name

N'-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O3/c1-3-15-11-19(30)27-22(25-15)29-18(10-13(2)28-29)26-21(32)20(31)23-9-8-14-12-24-17-7-5-4-6-16(14)17/h4-7,10-12,24H,3,8-9H2,1-2H3,(H,23,31)(H,26,32)(H,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLIBAJQOIDDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide

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